molecular formula C20H20ClN3O5S B10875458 (2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-({2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide

Cat. No.: B10875458
M. Wt: 449.9 g/mol
InChI Key: DJPLMBILMAXOPY-RMKNXTFCSA-N
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Description

3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide is a complex organic compound that features a chlorophenyl group, a trimethoxybenzoyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorobenzoyl chloride with 3,4,5-trimethoxybenzoyl hydrazine to form an intermediate hydrazide. This intermediate is then reacted with acryloyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-Chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are critical for cancer cell survival and proliferation . Additionally, it may interfere with other cellular pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-N~1~-{[2-(3,4,5-trimethoxybenzoyl)hydrazino]carbothioyl}acrylamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple targets simultaneously makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H20ClN3O5S

Molecular Weight

449.9 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[[(3,4,5-trimethoxybenzoyl)amino]carbamothioyl]prop-2-enamide

InChI

InChI=1S/C20H20ClN3O5S/c1-27-15-10-13(11-16(28-2)18(15)29-3)19(26)23-24-20(30)22-17(25)9-6-12-4-7-14(21)8-5-12/h4-11H,1-3H3,(H,23,26)(H2,22,24,25,30)/b9-6+

InChI Key

DJPLMBILMAXOPY-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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